molecular formula C12H21NO2 B13512488 1-((Cyclohexylamino)methyl)cyclobutanecarboxylic acid

1-((Cyclohexylamino)methyl)cyclobutanecarboxylic acid

Cat. No.: B13512488
M. Wt: 211.30 g/mol
InChI Key: JXEKINXOVSEFJQ-UHFFFAOYSA-N
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Description

1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid is a compound with a unique structure that combines a cyclobutane ring with a cyclohexylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanecarboxylic acid with cyclohexylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclohexylamino group plays a crucial role in its binding affinity and specificity, while the cyclobutane ring provides structural rigidity.

Comparison with Similar Compounds

    1-Amino-1-cyclobutanecarboxylic acid: Similar structure but lacks the cyclohexylamino group.

    Cyclohexylamine: Contains the cyclohexylamino group but lacks the cyclobutane ring.

    Cyclobutanecarboxylic acid: Contains the cyclobutane ring but lacks the cyclohexylamino group.

Uniqueness: 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring and the cyclohexylamino group. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H21NO2/c14-11(15)12(7-4-8-12)9-13-10-5-2-1-3-6-10/h10,13H,1-9H2,(H,14,15)

InChI Key

JXEKINXOVSEFJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2(CCC2)C(=O)O

Origin of Product

United States

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